molecular formula C11H19Cl2N3O B1529039 3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride CAS No. 1803600-91-0

3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride

Cat. No.: B1529039
CAS No.: 1803600-91-0
M. Wt: 280.19 g/mol
InChI Key: KVBJTUDSDWIKAC-UHFFFAOYSA-N
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Description

3-Amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride (CAS: 937716-46-6) is a secondary amine derivative with a phenylpropanamide backbone. Its molecular formula is C₁₁H₁₇N₃O·2HCl, and it features a primary aminoethyl side chain and a tertiary amine at the propanamide position. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for biochemical applications .

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c12-6-7-14-11(15)8-10(13)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBJTUDSDWIKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H18Cl2N4O\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}

This structure features an amino group, a phenyl ring, and an ethylamine side chain, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of signaling pathways critical for various physiological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, sulfonamides have been shown to inhibit carbonic anhydrase and other metabolic enzymes.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Reference
3-amino-N-(2-aminoethyl)-3-phenylpropanamideUnknownTBD
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamideAKT9.2
Other SulfonamidesVariousVaries

2. Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by blocking critical signaling pathways such as the PI3K/AKT/mTOR pathway. A structurally similar sulfonamide significantly affected cell cycle progression and apoptosis in HCT-116 colon cancer cells.

Figure 1: Apoptosis Induction by Sulfonamides

Apoptosis Induction

Case Studies

Inhibition of AKT Signaling : A study evaluated the effects of a sulfonamide derivative on AKT phosphorylation at low concentrations. The results indicated that the compound could effectively block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Cell Viability Assays : Flow cytometry was utilized to analyze the effects of various sulfonamides on cell viability. Results showed that compounds with specific structural features exhibited enhanced cytotoxicity against tumor cells compared to controls.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison of Biological Activities

CompoundStructural FeaturesBiological Activity
3-amino-N-(2-aminoethyl)-3-phenylpropanamideAmino group, phenyl ringPotential enzyme inhibitor
N-FluorobenzenesulfonimideFluorine instead of bromineModerate enzyme inhibition
2-Bromo-N-cyclopropylbenzenesulfonamideLacks fluorineReduced activity compared

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Amide Side Chain

2-Amino-N-[3-(Dimethylamino)propyl]-3-Phenylpropanamide Dihydrochloride (CAS: 1236261-09-8)
  • Structural Difference: Replaces the aminoethyl group with a dimethylamino-propyl chain.
  • Physicochemical Properties : Higher logP due to the hydrophobic dimethyl group; dihydrochloride salt maintains solubility in polar solvents.
3-Amino-N-(2-Hydroxyethyl)-N-Methylpropanamide Hydrochloride (CAS: 1220033-46-4)
  • Structural Difference : Incorporates a hydroxyethyl group and N-methylation.
  • N-methylation may reduce metabolic degradation .

Aromatic Ring Modifications

3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-3-Phenylpropanamide Hydrochloride (CAS: 1423029-40-6)
  • Structural Difference : Substitutes the phenyl group with a 5-chlorothiophene ring.
  • Thiophene rings are common in bioactive molecules due to their metabolic stability .
3-Amino-2-[(4-Fluorophenyl)methyl]-N-Methylpropanamide Hydrochloride
  • Structural Difference : Replaces the phenylpropanamide backbone with a fluorophenylmethyl group.
  • Impact: Fluorine’s electron-withdrawing effect increases polarity and may improve metabolic stability by resisting oxidative degradation. The methyl group on the amide nitrogen reduces basicity compared to the aminoethyl group .

Steric and Conformational Modifications

3-Amino-N-(2-Methylcyclohexyl)-3-Phenylpropanamide Hydrochloride (CAS: 1584638-32-3)
  • Structural Difference : Introduces a bulky 2-methylcyclohexyl group.
  • Impact : Increased steric hindrance may limit rotational freedom and reduce binding affinity to flat binding sites. The cyclohexyl group enhances lipophilicity, favoring lipid bilayer penetration .

Physicochemical and Pharmacokinetic Property Analysis

Compound Name CAS Number Molecular Weight Key Functional Groups Solubility (HCl Salt) logP (Estimated)
Target Compound 937716-46-6 207.27 (free base) Aminoethyl, phenylpropanamide High (dihydrochloride) 1.2
2-Amino-N-[3-(Dimethylamino)propyl]-... 1236261-09-8 330.3 Dimethylamino, dihydrochloride Moderate 2.5
3-Amino-N-(2-Hydroxyethyl)-N-Methyl-... 1220033-46-4 194.6 Hydroxyethyl, N-methyl High 0.8
3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-... 1423029-40-6 353.3 Chlorothiophene Moderate 2.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride
Reactant of Route 2
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3-amino-N-(2-aminoethyl)-3-phenylpropanamide dihydrochloride

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